4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline is a chemical compound with the molecular formula C13H20FN3O and a molecular weight of 253.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 2-fluoroethyl group and a methoxyaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline typically involves the reaction of 2-fluoroethylamine with 1-(2-methoxyphenyl)piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of high-pressure reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Amines, thiols; reaction temperature50-100°C.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced form of this compound.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-[3-[[2-[4-[4-(2-fluoroethyl)piperazin-1-yl]-2-methoxy-anilino]pyrimidin-4-yl]carbamoylamino]phenyl]prop-2-enamide
- 3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline
Uniqueness
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-fluoroethyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C13H20FN3O |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
4-[4-(2-fluoroethyl)piperazin-1-yl]-2-methoxyaniline |
InChI |
InChI=1S/C13H20FN3O/c1-18-13-10-11(2-3-12(13)15)17-8-6-16(5-4-14)7-9-17/h2-3,10H,4-9,15H2,1H3 |
InChI Key |
SZYMLGKHKGKYEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)CCF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.